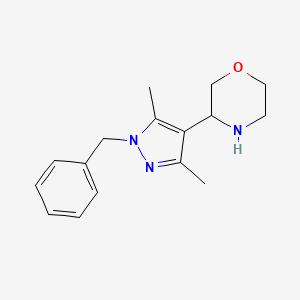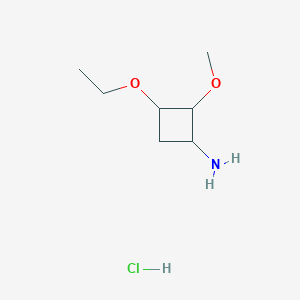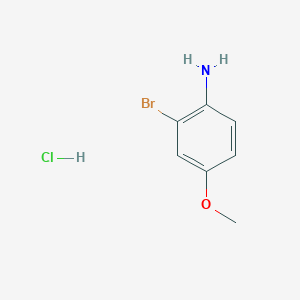
2-Bromo-4-methoxyaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methoxyaniline hydrochloride is a chemical compound with the CAS Number: 1774893-42-3 . It has a molecular weight of 238.51 .
Molecular Structure Analysis
The linear formula of 2-Bromo-4-methoxyaniline hydrochloride is C7H9BrClNO . The InChI code is 1S/C7H8BrNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
2-Bromo-4-methoxyaniline hydrochloride has been utilized in various chemical syntheses and reactions, demonstrating its versatility as a chemical reagent. A notable application involves its synthesis in ionic liquid, showcasing a high yield and purity, which emphasizes the efficiency of using ionic liquids for organic syntheses (Ding Yu-fei, 2011). This method offers advantages such as simplicity, environmental friendliness, and the reusability of the ionic liquid. Furthermore, 2-Bromo-4-methoxyaniline serves as a precursor in the synthesis of heterocyclic compounds, including quinolin-6-ols, through Skraup-type synthesis using 2,2,3-Tribromopropanal, highlighting its role in generating intermediates for further chemical transformations (C. Lamberth et al., 2014).
Environmental and Material Sciences
In environmental science, research focusing on the oxidative degradation of methoxyanilines reveals the potential of Fenton-like oxidation processes for treating wastewater containing toxic methoxyaniline compounds. This study underscores the significance of advanced oxidation processes in mitigating environmental pollutants and improving water quality (N. Chaturvedi & S. Katoch, 2020).
Corrosion Inhibition
The compound's derivative has been explored as a corrosion inhibitor, specifically for protecting zinc metal in hydrochloric acid solutions. This application demonstrates the potential of bromo-methoxyaniline derivatives in industrial applications to prevent metal corrosion, thus extending the lifespan of metal components and infrastructure (Noora Assad et al., 2015).
Photodynamic Therapy and Photophysical Properties
Furthermore, derivatives of 2-Bromo-4-methoxyaniline have been synthesized and characterized for their potential in photodynamic therapy (PDT), a treatment modality for cancer. The synthesis of novel hetero annulated carbazoles with significant antitumor activity emphasizes the role of 2-Bromo-4-methoxyaniline derivatives in medicinal chemistry and their potential impact on developing new therapeutic agents (Karunanidhi Murali et al., 2017).
Propriétés
IUPAC Name |
2-bromo-4-methoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQGCYSNWCTMLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxyaniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

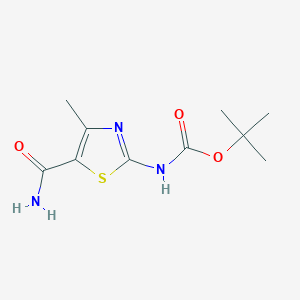
![2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride](/img/structure/B1378696.png)
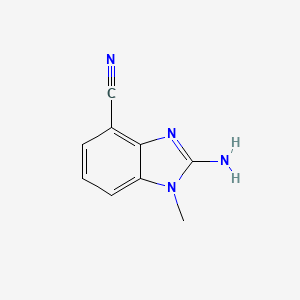



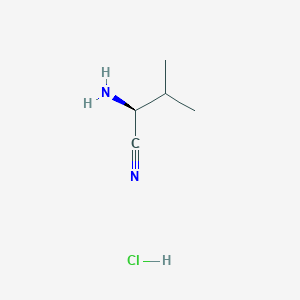


![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)
![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)

